4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid is C12H14O4 . The InChI code is 1S/C12H14O4/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H,13,14).Physical And Chemical Properties Analysis
The molecular weight of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid is 222.24 g/mol. It has a boiling point of 76-78°C .Scientific Research Applications
Pharmacological Activities and Mechanisms
Gallic Acid and its derivatives have been extensively studied due to their potent anti-inflammatory properties. The pharmacological activities and molecular mechanisms of Gallic Acid in inflammatory diseases have been highlighted, indicating potential applications in treating various inflammation-related diseases through modulation of MAPK and NF-κB signaling pathways (Jinrong Bai et al., 2020).
Chlorogenic Acid has been recognized for its antioxidant, anti-cancer, antimicrobial, and other biological activities, suggesting its use in managing diseases associated with oxidative stress and microbial infections (K. Pei et al., 2016).
Environmental and Ecotoxicological Effects
2,4-Dichlorophenoxyacetic Acid (2,4-D) , a widely used herbicide, has been subject to ecotoxicological studies to assess its impact on ecosystems. Research trends indicate a focus on its toxicology, resistance, and environmental fate, with implications for future research directions in pesticide degradation and toxicology (Natana Raquel Zuanazzi et al., 2020).
Molecular Mechanisms and Biosynthesis
Studies on benzoxazinoids , including benzoxazinones and benzoxazolinones, reveal their roles in plant defense mechanisms against biological threats, highlighting the potential for developing new antimicrobial agents based on the 1,4-benzoxazin-3-one backbone (Wouter J. C. de Bruijn et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c13-9(2-4-12(14)15)8-1-3-10-11(7-8)17-6-5-16-10/h1,3,7H,2,4-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXEMFSAHAGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374512 | |
Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |
CAS RN |
54557-81-2 | |
Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.